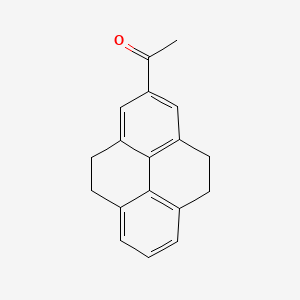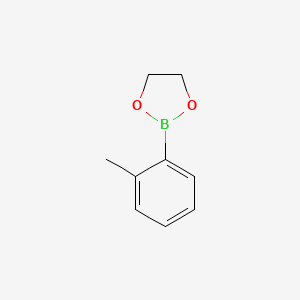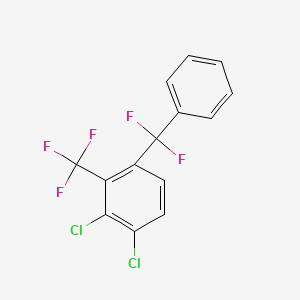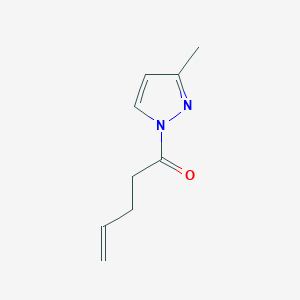![molecular formula C19H22N2O2 B14432167 4,4'-[Propane-1,3-diylbis(methylazanediyl)]dibenzaldehyde CAS No. 78575-81-2](/img/structure/B14432167.png)
4,4'-[Propane-1,3-diylbis(methylazanediyl)]dibenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[Propane-1,3-diylbis(methylazanediyl)]dibenzaldehyde is an organic compound with the molecular formula C19H22N2O2. This compound features two benzaldehyde groups connected by a propane-1,3-diylbis(methylazanediyl) linker. It is known for its applications in various fields, including organic synthesis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Propane-1,3-diylbis(methylazanediyl)]dibenzaldehyde typically involves the reaction of 4-formylbenzaldehyde with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetonitrile at elevated temperatures (around 120°C) for several hours. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated purification systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-[Propane-1,3-diylbis(methylazanediyl)]dibenzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzaldehyde groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 4,4’-[Propane-1,3-diylbis(methylazanediyl)]dibenzoic acid.
Reduction: 4,4’-[Propane-1,3-diylbis(methylazanediyl)]dibenzyl alcohol.
Substitution: 4,4’-[Propane-1,3-diylbis(methylazanediyl)]dinitrobenzaldehyde (in the case of nitration).
Applications De Recherche Scientifique
4,4’-[Propane-1,3-diylbis(methylazanediyl)]dibenzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 4,4’-[Propane-1,3-diylbis(methylazanediyl)]dibenzaldehyde is primarily related to its ability to interact with various molecular targets through its aldehyde groups. These interactions can lead to the formation of Schiff bases with amines, which are important in many biochemical processes. The compound’s structure allows it to participate in a variety of chemical reactions, making it a versatile tool in synthetic chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-[Propane-1,3-diylbis(oxy)]dibenzaldehyde: Similar structure but with oxygen atoms instead of nitrogen atoms in the linker.
4,4’-[Propane-1,3-diylbis(ethylazanediyl)]dibenzaldehyde: Similar structure but with ethyl groups instead of methyl groups in the linker.
Uniqueness
4,4’-[Propane-1,3-diylbis(methylazanediyl)]dibenzaldehyde is unique due to the presence of nitrogen atoms in its linker, which can influence its reactivity and interaction with other molecules. This structural feature can lead to different chemical and physical properties compared to its oxygen-containing analogs .
Propriétés
Numéro CAS |
78575-81-2 |
|---|---|
Formule moléculaire |
C19H22N2O2 |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
4-[3-(4-formyl-N-methylanilino)propyl-methylamino]benzaldehyde |
InChI |
InChI=1S/C19H22N2O2/c1-20(18-8-4-16(14-22)5-9-18)12-3-13-21(2)19-10-6-17(15-23)7-11-19/h4-11,14-15H,3,12-13H2,1-2H3 |
Clé InChI |
YULNPQCACNKLQS-UHFFFAOYSA-N |
SMILES canonique |
CN(CCCN(C)C1=CC=C(C=C1)C=O)C2=CC=C(C=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1S,4S)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one](/img/structure/B14432101.png)


![3-[(E)-(2-Hydroperoxypropan-2-yl)diazenyl]propanenitrile](/img/structure/B14432127.png)
![Methanone, phenyl[2-(2-propenyl)phenyl]-](/img/structure/B14432138.png)
![2-[(6-Nitro-1,3-benzothiazol-2-yl)amino]ethan-1-ol](/img/structure/B14432146.png)
![N-Butyl-N-({[(naphthalen-1-yl)methyl]sulfanyl}methyl)butan-1-amine](/img/structure/B14432151.png)
![1-Methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}pyridin-1-ium chloride](/img/structure/B14432155.png)




